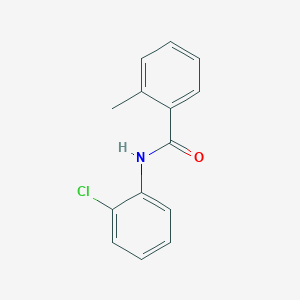

N-(2-chlorophenyl)-2-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-10-6-2-3-7-11(10)14(17)16-13-9-5-4-8-12(13)15/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQWAAOWHZRMQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282745 | |

| Record name | N-(2-chlorophenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24291-60-9 | |

| Record name | NSC27875 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-chlorophenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of N 2 Chlorophenyl 2 Methylbenzamide

Advanced Vibrational Spectroscopy

Vibrational spectroscopy is a key method for identifying functional groups and understanding the bonding within a molecule. For N-(2-chlorophenyl)-2-methylbenzamide, Fourier-Transform Infrared (FTIR) spectroscopy has been utilized as part of its characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

While the synthesis and characterization of this compound have been reported, and it has been noted that its infrared spectrum was recorded, specific vibrational frequency data is not detailed in the widely available literature. nih.gov Typically, the FTIR spectrum for a compound of this nature would be analyzed for key vibrational modes.

The expected characteristic absorption bands would include:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹, characteristic of the amide N-H bond.

C-H Stretching: Aromatic and methyl C-H stretching vibrations typically appear between 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=O Stretching (Amide I band): A strong absorption between 1630-1680 cm⁻¹ due to the carbonyl group of the amide.

N-H Bending (Amide II band): Located around 1520-1570 cm⁻¹, this band arises from the in-plane bending of the N-H bond coupled with C-N stretching.

C-N Stretching: This vibration is usually observed in the 1200-1350 cm⁻¹ range.

C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

A data table for the principal FTIR peaks is provided below, though specific experimental values remain to be published in accessible literature.

Interactive Data Table: FTIR Spectroscopy Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reported Experimental Value (cm⁻¹) |

| N-H Stretch | 3200-3400 | Data not available |

| Aromatic C-H Stretch | 3000-3100 | Data not available |

| Aliphatic C-H Stretch | 2850-3000 | Data not available |

| C=O Stretch (Amide I) | 1630-1680 | Data not available |

| N-H Bend (Amide II) | 1520-1570 | Data not available |

| C-N Stretch | 1200-1350 | Data not available |

| C-Cl Stretch | 600-800 | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for mapping the carbon and hydrogen framework of a molecule. Though the compound has been analyzed by NMR, the specific chemical shift data from these experimental recordings are not available in the cited literature. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the chemical environment of protons within the molecule. For this compound, distinct signals would be expected for the amide proton, the protons on the two aromatic rings, and the protons of the methyl group. The integration of these signals would correspond to the number of protons in each environment.

Interactive Data Table: ¹H NMR Spectroscopy Data

| Proton Environment | Expected Chemical Shift (δ, ppm) | Reported Experimental Value (ppm) |

| Amide (N-H) | 8.0 - 9.5 | Data not available |

| Aromatic (Ar-H) | 7.0 - 8.5 | Data not available |

| Methyl (CH₃) | 2.0 - 2.5 | Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum for this compound would show separate signals for the carbonyl carbon, the methyl carbon, and the twelve aromatic carbons. The chemical shifts are influenced by the electronic environment of each carbon atom.

Interactive Data Table: ¹³C NMR Spectroscopy Data

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Reported Experimental Value (ppm) |

| Carbonyl (C=O) | 165 - 175 | Data not available |

| Aromatic (Ar-C) | 120 - 140 | Data not available |

| Methyl (CH₃) | 15 - 25 | Data not available |

Mass Spectrometry (MS) in Structural Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (C₁₄H₁₂ClNO), the molecular weight is 245.70 g/mol . nih.gov

In an MS experiment, the molecule would be expected to show a molecular ion peak ([M]⁺) and isotopic peaks corresponding to the presence of the chlorine-37 isotope. Common fragmentation pathways for benzanilides involve the cleavage of the amide bond, which would lead to characteristic fragment ions. However, specific experimental mass spectrometry data, including the relative abundances of fragment ions, are not detailed in the available literature.

X-ray Crystallography of this compound

The compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov In the crystal structure, the conformation of the N-H and C=O bonds of the amide linkage is trans to each other. The conformation of the N-H bond is syn to the ortho-chloro group on the aniline (B41778) ring, and the C=O bond is syn to the ortho-methyl group on the benzoyl ring. nih.gov This arrangement is similar to that observed in related benzanilide (B160483) structures. nih.gov

The amide group (–NHCO–) is not coplanar with either of the aromatic rings. It forms dihedral angles of 41.2(14)° with the aniline ring (the 2-chlorophenyl group) and 42.2(13)° with the benzoyl ring (the 2-methylbenzoyl group). The angle between the two aromatic rings is only 7.4(3)°. nih.gov The molecular packing is characterized by the formation of chains through intermolecular N—H···O hydrogen bonds. nih.gov

Interactive Data Table: X-ray Crystallography Data for this compound nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂ClNO |

| Molecular Weight (Mᵣ) | 245.70 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8881 (4) |

| b (Å) | 24.318 (2) |

| c (Å) | 10.0562 (8) |

| β (°) | 90.373 (6) |

| Volume (V) (ų) | 1195.34 (17) |

| Z (Molecules per cell) | 4 |

| Temperature (K) | 299 (2) |

| Radiation | Cu Kα |

| Dihedral Angle (Aniline-Amide) | 41.2 (14)° |

| Dihedral Angle (Benzoyl-Amide) | 42.2 (13)° |

| Dihedral Angle (Aniline-Benzoyl) | 7.4 (3)° |

Solid-State Molecular Conformation Analysis

X-ray diffraction studies of this compound, also referred to as N2CP2MBA, have determined its precise solid-state geometry. nih.gov The compound crystallizes in a monoclinic system. nih.gov

In its crystalline form, the molecule adopts a specific conformation where the N-H and C=O bonds of the amide group are oriented trans to each other. nih.gov The spatial arrangement is further defined by the orientation relative to the ortho substituents on the phenyl rings. The N-H bond is positioned syn to the ortho-chloro group on the aniline ring, while the C=O bond is syn to the ortho-methyl group on the benzoyl ring. nih.gov This conformational arrangement is analogous to that observed in similar structures like 2-chloro-N-(2-chlorophenyl)benzamide and 2-methyl-N-phenylbenzamide. nih.gov

The amide group (-NHCO-) is not coplanar with either of the aromatic rings. It forms dihedral angles of 41.2 (14)° with the aniline (2-chlorophenyl) ring and 42.2 (13)° with the benzoyl (2-methylphenyl) ring. nih.gov The two aromatic rings themselves are nearly coplanar, with a small dihedral angle of only 7.4 (3)° between them. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₂ClNO |

| Formula Weight | 245.70 |

| Crystal System | Monoclinic |

| a (Å) | 4.8881 (4) |

| b (Å) | 24.318 (2) |

| c (Å) | 10.0562 (8) |

| β (°) | 90.373 (6) |

| Volume (ų) | 1195.34 (17) |

| Z | 4 |

| Temperature (K) | 299 (2) |

| Radiation | Cu Kα |

Data sourced from crystallographic studies. nih.gov

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is primarily governed by hydrogen bonding. The molecules are organized into chains through intermolecular N—H⋯O hydrogen bonds. nih.govnih.gov This interaction occurs between the amide hydrogen (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. nih.gov This type of hydrogen bonding is a common motif in the crystal structures of related benzamide (B126) and N-(chlorophenyl)pyridinecarboxamide compounds. nih.govdcu.ie The specific geometry of this hydrogen bond has been determined, defining the packing arrangement of the molecules in the crystal lattice. nih.gov

Table 2: Hydrogen-Bond Geometry (Å, °)

| D—H⋯A | d(D—H) | d(H⋯A) | d(D⋯A) | ∠(DHA) |

|---|

D: donor atom; A: acceptor atom. Data sourced from crystallographic studies. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of this compound can be inferred from its structure, which contains multiple chromophores. shu.ac.uk A chromophore is a part of a molecule responsible for its color by absorbing light in the UV or visible region. tanta.edu.eg The key chromophores in this molecule are the two aromatic rings (benzoyl and chlorophenyl) and the carbonyl group (C=O) of the amide linkage. shu.ac.uk

The absorption of UV-Vis radiation by organic molecules corresponds to the excitation of valence electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. shu.ac.uk For this compound, two principal types of electronic transitions are expected:

π → π* (pi to pi star) transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. uzh.ch They are associated with the unsaturated systems of the aromatic rings and the C=O double bond. uomustansiriyah.edu.iq These transitions are typically characterized by high molar absorptivity (ε values between 1,000 and 10,000 L mol⁻¹ cm⁻¹). shu.ac.uk

n → π* (n to pi star) transitions: These are lower-energy transitions where an electron from a non-bonding orbital (n), such as the lone pairs on the amide oxygen and nitrogen atoms, is promoted to a π* antibonding orbital of the carbonyl group. shu.ac.ukuzh.ch These transitions generally have a much lower molar absorptivity (ε values from 10 to 100 L mol⁻¹ cm⁻¹) compared to π → π* transitions. shu.ac.uk

The specific wavelengths (λmax) of these absorption bands are influenced by the molecular structure and the solvent used for analysis. shu.ac.uk Increasing solvent polarity typically causes a shift to shorter wavelengths (a blue shift) for n → π* transitions and a shift to longer wavelengths (a red shift) for π → π* transitions. shu.ac.uk

Circular Dichroism for Stereochemical Investigations of Benzamide Derivatives

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to study chiral molecules, meaning molecules that are non-superimposable on their mirror images. nih.gov Since this compound is an achiral molecule, it does not exhibit a CD spectrum.

However, the benzamide functional group itself is a widely utilized chromophore in the stereochemical analysis of chiral molecules using CD spectroscopy. nih.govresearchgate.net When the benzamide group is part of a chiral molecule, it can be used to determine the molecule's absolute configuration through a method known as the exciton (B1674681) chirality method. nih.govchiralabsxl.com This method is considered reliable for benzamides because the group has a well-defined geometry and conformation. researchgate.net

The application of CD to benzamide derivatives involves analyzing the "Cotton effects"—the characteristic positive or negative peaks in a CD spectrum. nih.gov For a molecule containing a benzamide group and a nearby chiral center, the interaction between them produces a unique CD signal. chiralabsxl.com By comparing the experimental CD spectrum to those of related compounds with known stereochemistry, the absolute configuration of the unknown compound can be assigned. chiralabsxl.com Therefore, while not applicable to this compound itself, the benzamide core is a crucial tool for stereochemical investigations in the broader class of chiral benzamide derivatives. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies of N 2 Chlorophenyl 2 Methylbenzamide and Benzamide Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is widely used to predict the molecular properties of benzamide (B126) derivatives.

Geometry Optimization and Electronic Structure Calculations

The foundational step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For N-(2-chlorophenyl)-2-methylbenzamide, this process reveals key structural parameters. In a related compound, N-(4-chlorophenyl)-2-methylbenzamide, the amide linkage (-NHCO-) is observed to be trans. nih.gov The dihedral angle between the benzoyl and aniline (B41778) rings is a critical parameter, and in the case of the 4-chloro isomer, it is 83.1 (1)°. nih.gov DFT calculations, often employing basis sets like 6-311G(d,p), are used to calculate these geometric parameters. irdindia.in

These calculations also provide a detailed picture of the electronic structure. Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and hyperconjugative interactions within the molecule. irdindia.in For benzamide derivatives, NBO analysis can elucidate the stability arising from electron delocalization between the phenyl rings and the amide group.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.netlibretexts.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. pku.edu.cn

The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher polarizability and lower kinetic stability, indicating a "soft" molecule. researchgate.net For benzamide derivatives, the distribution of these orbitals is typically spread across the aromatic rings and the amide linkage. researchgate.net This analysis helps in understanding the regions of the molecule that are most likely to be involved in chemical reactions.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Concept | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. libretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. libretexts.org |

| Energy Gap | The energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and lower stability. researchgate.net |

Reactivity Descriptors and Chemical Hardness

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Chemical hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A higher value of chemical hardness indicates greater stability. Conversely, global softness (S) is the reciprocal of hardness and signifies how easily the molecule can react. The electrophilicity index (ω) provides a measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

Solvent Effects on Molecular Parameters (Computational Models)

The surrounding solvent can significantly influence the properties of a molecule. Computational models are employed to simulate these effects. The Universal Solvation Model based on Density (SMD) is one such implicit solvation model that can be used to study the behavior of molecules in different solvent environments. researchgate.net

These computational studies can reveal how solvent polarity affects the molecular geometry, electronic structure, and reactivity descriptors. rsc.orgmdpi.com For drug-like molecules, understanding their behavior in various solvents is crucial, as it can impact their solubility, stability, and interaction with biological targets. researchgate.netrsc.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as a benzamide derivative, might interact with a protein target.

Ligand-Target Binding Interactions and Affinities

Molecular docking simulations can identify the specific binding interactions between a ligand and a protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For instance, studies on N-phenylbenzamide derivatives have shown their potential to inhibit protein kinases by forming specific interactions within the kinase domain. scirp.org

The simulations also provide a docking score, which is an estimation of the binding affinity between the ligand and the target. ajchem-a.com A lower docking score generally indicates a more favorable binding interaction. These scores, often expressed in kcal/mol, are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. ajchem-a.com The accuracy of docking protocols is often validated by redocking a known ligand and ensuring the root-mean-square deviation (RMSD) between the predicted and actual pose is low (typically <2.0 Å). nih.gov

Table 2: Common Interactions in Ligand-Target Binding

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Electrostatic Interactions | Attractive or repulsive forces between molecules based on their charge distribution. |

Prediction of Binding Modes

Computational methods, particularly molecular docking, are instrumental in predicting how ligands like this compound and its derivatives interact with protein targets at an atomic level. These techniques forecast the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability.

Molecular docking studies on various benzamide derivatives have successfully predicted their binding modes with different biological targets. For instance, in the context of antimalarial drug development, docking simulations identified a benzamide derivative with a low docking energy of -4.82 Kcal/mol against Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), indicating strong inhibitory potential. scialert.netscialert.net The validation of this interaction was supported by the formation of a hydrogen bond between the ligand and the protein. scialert.netscialert.net Similarly, docking studies of benzamide derivatives with DNA gyrase from S. aureus have shown their potential to inhibit this enzyme, a key target for antibacterial agents. researchgate.net These studies often use software like AutoDock, which is designed to predict how small molecules bind to a receptor with a known three-dimensional structure. scialert.netscialert.netmdpi.com

The accuracy of binding mode prediction can be enhanced by employing flexible docking techniques where the protein is not considered rigid, allowing for the exploration of the ligand's translational, rotational, and conformational freedom. mdpi.com The predicted binding modes are often stabilized by a combination of interactions, including hydrophobic contacts, hydrogen bonds, and π-π stacking. mdpi.com For example, studies on aryl benzamide derivatives as mGluR5 negative allosteric modulators (NAMs) revealed binding modes stabilized by interactions with specific amino acid residues like Pro655, Tyr659, and Trp945. mdpi.com

The reliability of these predictions is crucial for structure-based drug design. In some cases, computational approaches have been used to create protein-specifically adapted potential fields, which have been shown to significantly improve the accuracy of binding mode predictions compared to standard methods. uni-duesseldorf.de It is important to note that while docking can provide valuable insights, the predicted binding modes are theoretical and often require experimental validation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful computational tool to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can offer detailed insights into the conformational changes of ligands and their dynamic interactions with receptors.

The conformational flexibility of benzamide ligands is a critical factor influencing their biological activity. MD simulations allow for the exploration of the various shapes (conformations) a molecule can adopt. nih.gov For this compound, the relative orientation of the two aromatic rings and the amide linkage are key conformational features. X-ray crystallography has shown that in the solid state, the N-H and C=O bonds of this compound are in a trans conformation. nih.govresearchgate.net The amide group forms dihedral angles of approximately 41.2° and 42.2° with the aniline and benzoyl rings, respectively. nih.govresearchgate.net

MD simulations can reveal how these and other conformational parameters fluctuate in a dynamic environment, such as in solution or when bound to a receptor. nih.gov For instance, simulations of benzamidinium-based inhibitors have shown that while a twisted conformation might be preferred in the gas phase, the ligands often adopt a more planar conformation when bound to a protein receptor. nih.gov The study of a 3x3 isomer grid of methyl-N-(pyridyl)benzamides also highlighted differences between computationally predicted gas-phase conformations and experimentally determined solid-state structures, underscoring the influence of the environment on molecular conformation. rsc.org These simulations help in understanding the energetically favorable conformations that are relevant for biological activity.

MD simulations are invaluable for elucidating the time-dependent interactions between a ligand and its receptor, providing a more realistic picture than static docking models. These simulations can capture the subtle conformational adjustments in both the ligand and the protein upon binding. unica.it

Studies on various ligand-receptor systems have demonstrated the dynamic nature of these interactions. For example, MD simulations of benzamide derivatives targeting enzymes in P. falciparum have been used to validate docking results and assess the stability of the ligand-protein complex over time. nih.gov The root-mean-square deviation (RMSD) analysis from such simulations can indicate the stability of the ligand within the binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized compounds.

2D-QSAR models are based on molecular descriptors that can be calculated from the two-dimensional representation of a molecule. These descriptors can include physicochemical properties like molecular weight, logP (lipophilicity), and electronic parameters, as well as topological indices that describe molecular shape and branching. Multiple Linear Regression (MLR) is a common statistical method used in 2D-QSAR to develop a linear equation that correlates these descriptors with biological activity. jprdi.vnderpharmachemica.comnih.gov

For example, a 2D-QSAR study on a series of hydroxamic acid derivatives with a benzimidazole (B57391) scaffold, which are histone deacetylase 6 (HDAC6) inhibitors, used MLR to build a model. jprdi.vnresearchgate.net This model, based on seven molecular descriptors, showed a strong correlation between the structural features and the inhibitory activity, with a high squared correlation coefficient (R²) of 0.905. jprdi.vnresearchgate.net Such models can provide valuable insights into which structural features are important for activity. For instance, a study on antiprotozoal benzimidazole derivatives found a 2D-QSAR model with a correlation coefficient (r²) of 0.9740, indicating a strong predictive ability. derpharmachemica.com The success of a 2D-QSAR model is often evaluated by its statistical significance and its predictive power, which is assessed through internal and external validation techniques. derpharmachemica.comnih.gov

3D-QSAR methods extend the principles of QSAR by considering the three-dimensional properties of molecules. These approaches require the alignment of a set of molecules, and they calculate steric and electrostatic fields around them.

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. nih.govtandfonline.comnih.gov In CoMFA, molecules are placed in a 3D grid, and the steric and electrostatic interaction energies with a probe atom are calculated at each grid point. These values are then used as descriptors in a partial least squares (PLS) analysis to correlate them with biological activity. The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely increase or decrease activity. tandfonline.comresearchgate.net For example, a CoMFA study on benzamide-type antibacterial inhibitors of the FtsZ protein yielded a model with a high predictive ability (r²pred = 0.974), providing a rational guide for designing new, more potent inhibitors. nih.gov

Another 3D-QSAR approach involves the use of programs like GRID and GOLPE . The GRID program calculates the interaction energies between a probe and the target molecule on a grid, generating molecular interaction fields. These fields can then be used in a PLS analysis, often with the GOLPE (Generating Optimal Linear PLS Estimations) variable selection procedure, to build a robust QSAR model. This approach helps in identifying the most relevant interaction fields for predicting biological activity.

Both 2D and 3D-QSAR models are powerful tools in drug discovery, aiding in the optimization of lead compounds and the design of new molecules with enhanced biological activity. nih.gov

Mechanistic Investigations of Biological Activities of Benzamide Derivatives in Vitro Research

Antimicrobial Action Mechanisms

The potential for N-(2-chlorophenyl)-2-methylbenzamide to act as an antimicrobial agent has been considered within the context of related benzamide (B126) compounds. However, specific data on its mechanisms of action remain elusive.

Targeting Bacterial Cell Division Protein FtsZ (e.g., Staphylococcus aureus, Escherichia coli)

The bacterial cell division protein FtsZ is a known target for some benzamide derivatives, leading to the inhibition of bacterial cytokinesis. nih.govmdpi.com Research has focused on compounds like PC190723, which binds to Staphylococcus aureus FtsZ (SaFtsZ) and stabilizes the FtsZ polymer, ultimately disrupting cell division. nih.gov While these studies provide a framework for how a benzamide compound might function, there is no direct evidence to confirm that this compound specifically targets FtsZ in either S. aureus or Escherichia coli. The effects of benzamides on E. coli FtsZ are noted to be controversial, with some studies suggesting alternative mechanisms of action. nih.gov

Broad-Spectrum Antimicrobial Activity Considerations

The concept of broad-spectrum antimicrobial activity for FtsZ inhibitors has been proposed due to the high conservation of the FtsZ protein across many bacterial species. mdpi.com However, the actual spectrum of activity can be limited by factors such as outer membrane permeability and efflux pumps in Gram-negative bacteria. There is currently no published data detailing the minimum inhibitory concentration (MIC) values of this compound against a wide range of bacterial species to substantiate any claims of broad-spectrum activity. nanobioletters.comresearchgate.netnih.govmdpi.comresearchgate.net

Anti-Mycobacterial Mechanisms (e.g., Mycobacterium tuberculosis H37Rv)

While various compounds are continuously screened for activity against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis, there is no specific research available that demonstrates any anti-mycobacterial activity or elucidates the mechanism of action for this compound against this pathogen. researchgate.netresearchgate.netnih.govnih.govfigshare.com Studies on other benzimidazole (B57391) and naphthyridine derivatives have shown some promise, but these findings cannot be extrapolated to this compound without direct experimental evidence. researchgate.net

Antifungal Mechanisms (e.g., Saccharomyces cerevisiae)

Saccharomyces cerevisiae is a common model organism for studying the mechanisms of antifungal agents. mdpi.commdpi.com Despite the availability of established methodologies for assessing antifungal activity, such as agar (B569324) well diffusion assays, there are no published studies that have investigated or confirmed any antifungal properties of this compound against S. cerevisiae or other fungal species. ebi.ac.uknih.govnih.gov

Modulation of Bacterial Regulatory Systems

Bacteria utilize complex regulatory networks to control various cellular processes, including antibiotic production and resistance. nih.govkhanacademy.orgkhanacademy.org These systems can be targets for novel therapeutic agents. However, the scientific literature lacks any information on whether this compound can modulate any bacterial regulatory systems. Research in this area has largely focused on understanding the natural regulatory circuits within bacteria rather than the effects of specific external compounds like this compound. nih.gov

Antiviral Action Mechanisms

The potential for N-phenylbenzamide derivatives as antiviral agents has been explored, with some compounds showing activity against viruses like Hepatitis C (HCV) and Enterovirus 71 (EV71). researchgate.net Additionally, some substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as inhibitors of human adenovirus. nih.gov These studies suggest that the benzamide scaffold could be a starting point for the development of antiviral drugs. mdpi.comnih.gov Nevertheless, there is a complete absence of research investigating the antiviral properties of this compound against any virus. intrepidalliance.org

Receptor Interaction Studies

Benzamide derivatives have been extensively studied for their interactions with various neurotransmitter receptors, highlighting their potential as scaffolds for neuropharmacological agents.

Serotonin (B10506) 5-HT₄ Receptor Agonism

The serotonin 5-HT₄ receptor is a G-protein coupled receptor involved in various physiological functions, particularly in the gastrointestinal tract and the central nervous system. Substituted benzamides, such as cisapride, are a well-established class of 5-HT₄ receptor agonists. These compounds stimulate gastrointestinal motility and are used to treat conditions like gastroparesis. The mechanism of action involves the activation of 5-HT₄ receptors, which are positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Research into various benzamide derivatives has helped to elucidate the structural requirements for potent and selective agonism at the 5-HT₄ receptor.

Dopamine (B1211576) D₃ Receptor Affinity and Selectivity

The dopamine D₃ receptor is a primary target for the development of therapeutics for neurological and psychiatric disorders. Due to the high homology between the D₂ and D₃ receptor subtypes, achieving selectivity is a significant challenge in drug design. The benzamide scaffold has been instrumental in developing ligands with high affinity and selectivity for the D₃ receptor. Structure-activity relationship studies on various benzamide derivatives have shown that specific substitution patterns on the phenyl rings are crucial for achieving high D₃ affinity, with some compounds exhibiting Kᵢ values in the nanomolar range and over 100-fold selectivity versus the D₂ receptor. These selective ligands are valuable tools for investigating the precise physiological roles of the D₃ receptor.

Metabotropic Glutamate (B1630785) Receptor (mGlu) Modulation

Metabotropic glutamate (mGlu) receptors are a family of G-protein coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system. Allosteric modulation, where a ligand binds to a site topographically distinct from the orthosteric glutamate binding site, has emerged as a successful strategy for achieving subtype selectivity among the eight mGlu receptor subtypes. While various chemical scaffolds have been identified as allosteric modulators of mGlu receptors, the direct modulation by simple benzamide structures like this compound has not been extensively documented in the reviewed literature.

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs has become an important therapeutic strategy, particularly in oncology. A specific class of benzamide derivatives, the N-(2-aminophenyl)benzamides, are known to be potent and selective inhibitors of Class I HDACs. The mechanism of these inhibitors involves the coordination of a zinc ion in the active site of the enzyme by the ortho-amino group of the benzamide. This interaction, along with other contacts within the active site channel, effectively blocks the enzyme's catalytic activity. The selectivity of these compounds for specific HDAC isoforms, such as HDAC1, 2, and 3, makes them valuable for targeted cancer therapy with potentially reduced side effects.

Investigation of Melanin Binding Affinity (for imaging probe development)

Melanin, a pigment found in high concentrations in melanoma cells, serves as a specific target for the diagnosis and therapy of this aggressive skin cancer. Benzamide derivatives have been shown to possess a high affinity for melanin. This property has been exploited to develop radiolabeled benzamides as imaging probes for the detection of melanoma metastases using techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT). The mechanism of binding is thought to involve interactions with the polymeric structure of melanin. In vitro studies are used to determine the binding affinity of new benzamide derivatives to synthetic melanin, which helps in the selection of promising candidates for further development as melanoma-specific imaging agents.

Future Directions and Advanced Research Perspectives for N 2 Chlorophenyl 2 Methylbenzamide

Development of Next-Generation Benzamide (B126) Analogues

The future development of compounds related to N-(2-chlorophenyl)-2-methylbenzamide will focus on the synthesis and evaluation of novel analogues designed to exhibit enhanced biological activity and optimized pharmacokinetic profiles. The core structure of this compound, characterized by a trans conformation of the N—H and C═O bonds, provides a rigid framework for rational drug design. nih.gov Future research will likely involve systematic modifications of this scaffold.

Strategic modifications could include:

Substitution Pattern Alteration: Introducing a variety of substituents on both the 2-chlorophenyl ring and the 2-methylbenzoyl ring to probe structure-activity relationships (SAR). For instance, the introduction of different halo- and nitro-substituents has been shown to produce potent inhibitors of enzymes like monoamine oxidase-B (MAO-B). nih.gov

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve potency, selectivity, or metabolic stability.

Scaffold Hopping: Utilizing the core benzamide structure as a template to design novel heterocyclic analogues that may possess unique biological activities. For example, sulfamoyl benzamide derivatives have been investigated for their potential in managing type 2 diabetes. nih.gov

A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated that specific substitutions could lead to compounds with significant inhibitory potential against enzymes like α-glucosidase and α-amylase. nih.gov The compound 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, for instance, was found to be a highly active inhibitor. nih.gov These findings underscore the potential for creating next-generation analogues with targeted therapeutic applications.

| Compound Analogue Class | Rationale for Development | Potential Therapeutic Target Example |

| Halo- and Nitro-substituted Analogues | To enhance inhibitory potency through steric and hydrophobic effects. nih.gov | Monoamine Oxidase-B (MAO-B) nih.gov |

| Sulfamoyl Benzamide Derivatives | To explore potential as glucokinase activators for antidiabetic applications. nih.gov | α-glucosidase and α-amylase nih.gov |

| Heterocyclic Benzamides | To improve biological activity and explore novel chemical space. nih.gov | Glucokinase nih.gov |

Multi-Targeting Strategies in Benzamide Design

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being supplemented by multi-target approaches, which aim to design single molecules that can modulate multiple biological targets simultaneously. This strategy is particularly relevant for complex multifactorial diseases like Alzheimer's disease (AD). nih.govmdpi.com The benzamide framework is an attractive scaffold for the design of such Multi-Target-Directed Ligands (MTDLs). nih.gov

Future research on this compound could involve its use as a foundational structure for creating MTDLs. A key strategy is the "pharmacophore-merged approach," where the benzamide core is combined with other pharmacophoric elements known to interact with different targets. nih.gov For example, novel benzamide-hydroxypyridinone (HPO) hybrids have been designed as potential treatments for AD by combining the benzamide structure with an iron-chelating HPO moiety. nih.gov These hybrids were shown to possess both potent monoamine oxidase B (MAO-B) inhibition and excellent iron chelation properties, addressing two different pathological pathways in AD. nih.gov

Similarly, other benzamide derivatives have been investigated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the cholinergic hypothesis of AD. mdpi.com The design of such compounds allows for a detailed analysis of structure-activity relationships to optimize their effects on multiple targets. mdpi.com By integrating the structural features of this compound with other active moieties, it may be possible to develop novel MTDLs for various complex diseases.

| Multi-Target Strategy | Example Target Combination | Disease Context |

| Pharmacophore Merging | MAO-B Inhibition & Iron Chelation nih.gov | Alzheimer's Disease nih.gov |

| Dual Inhibition | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) mdpi.com | Alzheimer's Disease mdpi.com |

| Glucokinase Activation | Glucokinase & other metabolic targets nih.gov | Type 2 Diabetes nih.gov |

Integration of Green Chemistry Principles in Benzamide Synthesis

The synthesis of this compound and its future analogues will increasingly be guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. ijnrd.orgunirioja.esresearchgate.net These principles advocate for the prevention of waste, maximization of atom economy, use of safer solvents, and improved energy efficiency. unirioja.esresearchgate.net

Conventional methods for amide bond formation often involve hazardous chemicals, harsh reaction conditions, and the generation of significant waste. researchgate.netmdpi.com Green chemistry offers several innovative alternatives for the synthesis of benzamides:

Biocatalysis: Utilizing enzymes, such as lipase (B570770) CalB, to catalyze amide formation. Biocatalytic methods can be performed in organic solvents with minimal water, avoiding hydrolysis of the formed amide and often eliminating the need for protecting groups. rsc.org This approach avoids corrosive chemicals and toxic by-products, significantly improving the atom efficiency from as low as 45.5% in some chemical processes to over 86%. rsc.org

Solvent-Free Synthesis: Conducting reactions in the absence of solvents reduces waste and simplifies purification. One such method involves the direct reaction of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst. researchgate.net This solvent-less procedure is rapid, efficient, and circumvents the environmental issues associated with solvent removal. researchgate.net

Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure to reduce energy consumption. ijnrd.org

By adopting these green methodologies, the future production of this compound derivatives can be made more sustainable, economically viable, and environmentally friendly. ijnrd.orgresearchgate.net

| Green Chemistry Principle | Application in Benzamide Synthesis | Benefit |

| Waste Prevention unirioja.esresearchgate.net | Using catalytic reagents instead of stoichiometric ones. researchgate.net | Reduces chemical waste and improves process efficiency. |

| Atom Economy researchgate.net | Direct biocatalytic one-pot transformations. rsc.org | Maximizes the incorporation of starting materials into the final product. rsc.org |

| Safer Solvents & Auxiliaries unirioja.esresearchgate.net | Solvent-free reactions or use of benign solvents like water. researchgate.netrsc.org | Eliminates hazardous solvent waste and associated disposal costs. researchgate.net |

| Energy Efficiency ijnrd.orgunirioja.es | Reactions at ambient temperature and pressure. | Reduces energy consumption and environmental footprint. ijnrd.org |

Advanced Computational Methodologies for Benzamide Discovery

Computer-Aided Drug Discovery (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the identification and optimization of lead compounds. beilstein-journals.org The discovery of future benzamide analogues will heavily rely on these advanced computational methods. co-ac.com Given that the three-dimensional structure of this compound is known, structure-based drug design (SBDD) approaches are particularly applicable. nih.govbeilstein-journals.org

Key computational techniques that will drive future research include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. beilstein-journals.org Starting with the crystal structure of this compound, researchers can dock virtual libraries of its analogues into the active site of a biological target. The binding affinity is estimated by a scoring function, which helps to rank and prioritize compounds for synthesis. nih.govbeilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. beilstein-journals.org This method can help elucidate binding pathways, confirm the stability of binding poses predicted by docking, and account for the flexibility of the target protein. beilstein-journals.org

Machine Learning and AI: Modern approaches utilize machine learning and artificial intelligence to build more sophisticated predictive models for activity, selectivity, and pharmacokinetic properties, further enhancing the efficiency of the drug discovery process. beilstein-journals.orgco-ac.com

These in silico tools act as a "virtual shortcut," enabling the rapid screening of vast chemical spaces and the rational design of benzamide derivatives with improved therapeutic potential, ultimately reducing the time and cost associated with drug development. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-chlorophenyl)-2-methylbenzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation of 2-methylbenzoyl chloride with 2-chloroaniline in dichloromethane (CH₂Cl₂) under basic conditions (e.g., pyridine) . Optimization involves controlling stoichiometry (1:1.2 molar ratio of aniline to acyl chloride) and reaction time (1–3 hours at room temperature). Post-synthesis, recrystallization from ethanol yields single crystals suitable for X-ray diffraction .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via melting point analysis (reported range: 145–147°C ).

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses diffractometers (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) . Refinement is performed using SHELXL , with hydrogen-bonding networks visualized via ORTEP-3 .

- Key Parameters : Monoclinic space group P2₁/n, unit cell dimensions a = 4.888 Å, b = 24.318 Å, c = 10.056 Å, β = 90.37° . The amide group forms a dihedral angle of ~41° with the benzoyl ring .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl, chloro) influence the electronic and steric properties of this compound?

- Methodology : Combine ³⁵Cl NQR spectroscopy (to assess electronic environments ) with SC-XRD. The ortho-chloro group induces steric hindrance, synperiplanar to the N–H bond, while the methyl group at the benzoyl ring stabilizes the trans C=O conformation .

- Data Interpretation : NQR frequencies decrease with alkyl substituents (e.g., methyl) but increase with electron-withdrawing groups (e.g., Cl), correlating with resonance effects .

Q. What are the common discrepancies in crystallographic data for ortho-substituted benzamides, and how can they be resolved?

- Case Study : In this compound, high R values (>0.33) may arise from crystal quality or disorder in methyl groups . Refinement strategies include using restraints for N–H bond lengths and isotropic displacement parameters (Uiso = 1.2×Ueq for aromatic H) .

- Validation : Cross-validate with spectroscopic data (e.g., IR: N–H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹ ).

Q. How does hydrogen bonding govern the supramolecular assembly of this compound in the solid state?

- Structural Insights : The amide N–H⋯O=C interaction (2.00–2.15 Å) forms infinite chains along the b-axis . Secondary Cl⋯Cl contacts (3.28 Å) stabilize the 3D lattice .

- Experimental Design : Compare packing diagrams of analogs (e.g., N-(2,6-dichlorophenyl) derivatives ) to assess substituent effects on intermolecular interactions.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.